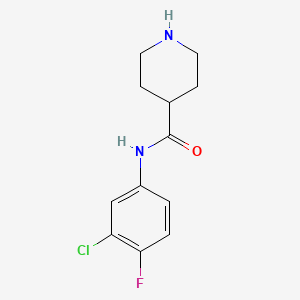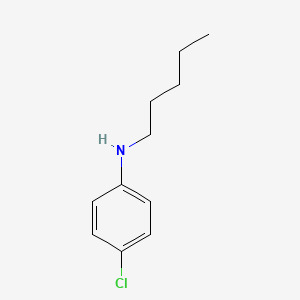
4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of sulfonylbenzoates This compound is characterized by the presence of a sulfonyl group attached to a benzoate ring, with a piperazine moiety substituted at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate typically involves the reaction of 4-methylbenzoic acid with sulfonyl chloride to form the sulfonylbenzoate intermediate. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the sulfonylbenzoate intermediate and its subsequent reaction with 4-methylpiperazine. The process parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methylpiperazine derivatives: Compounds with similar piperazine moieties.
Sulfonylbenzoates: Compounds with sulfonyl groups attached to benzoate rings.
Uniqueness
4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate is unique due to the combination of its sulfonylbenzoate and piperazine moieties. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the sulfonyl group enhances its reactivity, while the piperazine moiety contributes to its potential biological activity.
特性
IUPAC Name |
4-methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-3-4-11(13(16)17)9-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKZBYQSGXNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)[O-])S(=O)(=O)N2CC[NH+](CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Fluoro-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7815910.png)




![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate](/img/structure/B7815932.png)



![1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide](/img/structure/B7815967.png)


![2-[(3-Fluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7815990.png)
